
(R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid typically involves the following steps:
Formation of the thiourea derivative: This step involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative to form the thiourea moiety.
Coupling with phenylacetic acid: The thiourea derivative is then coupled with ®-2-phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to modify the thiourea group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Modified thiourea derivatives.
Substitution: Products with substituted trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic transformations, making it valuable in the development of new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .
Medicine
In medicinal chemistry, ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is investigated for its potential therapeutic properties. Its structure suggests it may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics .
Wirkmechanismus
The mechanism of action of ®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity to targets by increasing the compound’s lipophilicity and stability . The thioureido moiety can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl and thiourea groups but lacks the phenylacetic acid moiety.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based compounds: These compounds also contain the trifluoromethyl groups and are used in similar applications.
Uniqueness
®-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-2-phenylacetic acid is unique due to the combination of its trifluoromethyl groups, thioureido moiety, and phenylacetic acid backbone. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C17H12F6N2O2S |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C17H12F6N2O2S/c18-16(19,20)10-6-11(17(21,22)23)8-12(7-10)24-15(28)25-13(14(26)27)9-4-2-1-3-5-9/h1-8,13H,(H,26,27)(H2,24,25,28)/t13-/m1/s1 |
InChI-Schlüssel |
SRQDSNFQLLPHSD-CYBMUJFWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


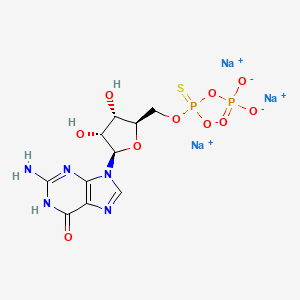
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
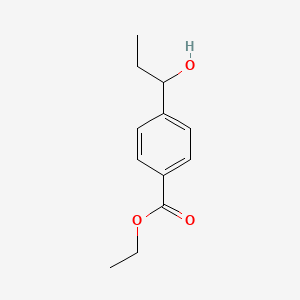
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

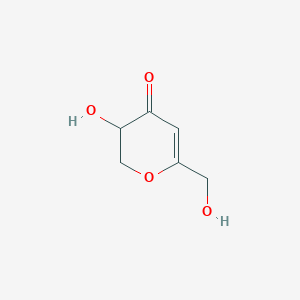
![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
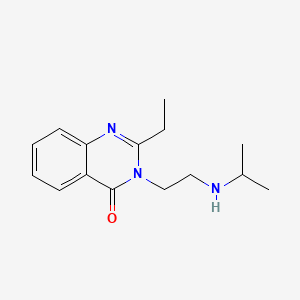
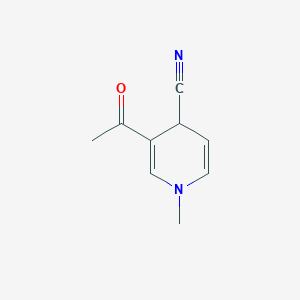
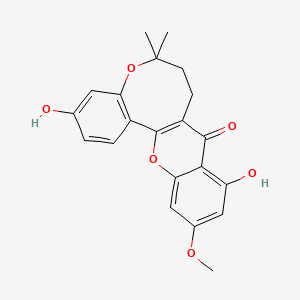
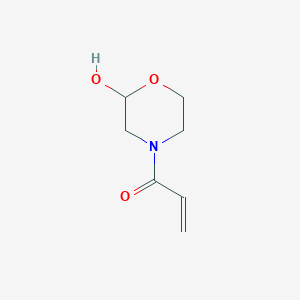
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
